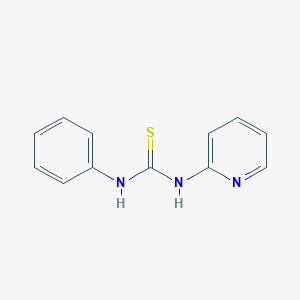

1-Phenyl-3-(2-pyridyl)-2-thiourea

Description

Significance of Thiourea (B124793) Derivatives in Chemical Sciences

Thiourea and its derivatives are a versatile class of organic compounds that have garnered significant attention across numerous scientific disciplines. mdpi.comijsrst.com Their structural similarity to urea (B33335), with a sulfur atom replacing the oxygen atom, gives rise to distinct chemical properties. mdpi.com These compounds exist in two tautomeric forms, thione and thiol, which contributes to their diverse reactivity. mdpi.com

The significance of thiourea derivatives is underscored by their wide-ranging applications:

Medicinal Chemistry: Thiourea derivatives have shown promise in the development of new therapeutic agents, exhibiting a variety of biological activities. mdpi.comresearchgate.netsciencepublishinggroup.com Research has highlighted their potential as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. mdpi.comtandfonline.com

Agriculture: In the agricultural sector, these compounds are utilized as pesticides, herbicides, and plant growth regulators. researchgate.netsciencepublishinggroup.comacs.org They can help protect crops by inhibiting the growth of pathogens. acs.org

Organocatalysis: Optically active thiourea derivatives have emerged as powerful organocatalysts in asymmetric synthesis, facilitating the creation of chiral molecules with high enantiomeric purity. mdpi.com

Coordination Chemistry: The presence of sulfur and nitrogen atoms makes thiourea derivatives excellent ligands for forming stable complexes with various metal ions. nih.gov This property is valuable in the development of new materials and catalysts. nih.gov

Analytical Chemistry and Industry: Beyond medicine and agriculture, thiourea derivatives find applications in industrial processes and as analytical reagents. ijsrst.comresearchgate.netsciencepublishinggroup.com

The ability of the thiourea functional group to form strong hydrogen bonds and coordinate with metal centers is a key factor driving its broad utility in scientific research. nih.gov

Research Landscape of 1-Phenyl-3-(2-pyridyl)-2-thiourea (PPTU)

The research landscape for this compound (PPTU) is multifaceted, with studies spanning its synthesis, structural characterization, and exploration of its chemical properties. The synthesis of PPTU and related compounds is often achieved through the reaction of the corresponding isothiocyanate with an amine. For instance, a general method involves reacting phenylisothiocyanate with an appropriate aminopyridine derivative. mdpi.comresearchgate.net

A significant area of investigation for PPTU has been its potential as a ligand in coordination chemistry. Researchers have synthesized and characterized metal complexes of PPTU with various transition metals, including copper(I), palladium(II), platinum(II), nickel(II), cobalt(II), copper(II), manganese(II), cadmium(II), and zinc(II). researchgate.netgrafiati.com These studies often involve characterization using techniques such as elemental analysis, infrared and electronic spectroscopy, and magnetic susceptibility measurements to elucidate the structure and bonding within the complexes. researchgate.net

Furthermore, the antioxidant capabilities of PPTU have been a subject of scientific inquiry. One study investigated its ability to scavenge free radicals using 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+) assays. hueuni.edu.vn The study reported IC50 values of 1.3 × 10⁻³ M and 1.1 × 10⁻³ M for DPPH• and ABTS•+, respectively, indicating its antioxidant potential. hueuni.edu.vn

Below is a data table summarizing key research findings for PPTU:

| Research Area | Key Findings |

| Synthesis | Can be synthesized by reacting phenylisothiocyanate with 2-aminopyridine (B139424). mdpi.comresearchgate.net |

| Coordination Chemistry | Forms complexes with a variety of transition metals, acting as a ligand. researchgate.netgrafiati.com |

| Antioxidant Activity | Demonstrates free radical scavenging ability with IC50 values of 1.3 × 10⁻³ M (DPPH•) and 1.1 × 10⁻³ M (ABTS•+). hueuni.edu.vn |

Scope and Objectives of Academic Inquiry for PPTU

The academic inquiry into this compound is driven by several key objectives that aim to unlock its full potential in various scientific domains. A primary goal is the continued exploration and synthesis of novel derivatives and metal complexes of PPTU. researchgate.netgrafiati.com This involves modifying the phenyl and pyridyl rings with different substituents to fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced biological activity or catalytic performance.

A significant focus of future research is the in-depth investigation of the biological activities of PPTU and its derivatives. Building on the known medicinal properties of the broader thiourea class, researchers aim to systematically screen PPTU-based compounds for their potential as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comresearchgate.net Understanding the structure-activity relationships is a critical objective in this area.

Furthermore, the application of PPTU and its chiral analogues in asymmetric catalysis remains a promising avenue of research. mdpi.com The objective is to develop efficient and selective catalysts for important organic transformations. The presence of the nitrogen atom in the pyridine (B92270) ring is expected to modify the physicochemical properties of the molecule, potentially making it a more effective chiral auxiliary in asymmetric synthesis. mdpi.com

Computational studies also form an integral part of the academic inquiry into PPTU. Quantum chemical calculations can provide valuable insights into the reaction mechanisms, such as in its antioxidant activity, and help in the rational design of new derivatives with desired properties. hueuni.edu.vn For example, computational studies have suggested that the reaction between PPTU and certain free radicals primarily proceeds via a hydrogen atom transfer (HAT) mechanism. hueuni.edu.vn

Structure

2D Structure

Propriétés

IUPAC Name |

1-phenyl-3-pyridin-2-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h1-9H,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHXWMRFXORESD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40237196 | |

| Record name | N-Phenyl-N'-2-pyridylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886-60-2 | |

| Record name | 1-Phenyl-3-(2-pyridyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenyl-N'-2-pyridylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-3-(2-pyridyl)-2-thiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenyl-N'-2-pyridylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-3-(2-pyridyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies of 1 Phenyl 3 2 Pyridyl 2 Thiourea

Established Synthetic Routes for Thiourea (B124793) Compounds

The formation of the thiourea backbone can be achieved through several reliable and well-documented synthetic pathways. These methods are foundational in organic chemistry and are often the first choice for the preparation of asymmetrically substituted thioureas like 1-Phenyl-3-(2-pyridyl)-2-thiourea.

Reaction of Thioureas with Pyridine (B92270) Derivatives

While a common approach to forming substituted thioureas involves the reaction of an amine with an isothiocyanate, an alternative strategy involves the reaction of a pre-existing thiourea with a suitable pyridine derivative. This method is particularly useful when the desired aminopyridine is readily available and the corresponding isothiocyanate is not. The reaction typically proceeds via nucleophilic substitution, where the nitrogen of the thiourea attacks an electrophilic center on the pyridine ring, often a carbon atom bearing a leaving group such as a halogen.

For the synthesis of this compound, this would conceptually involve the reaction of N-phenylthiourea with a 2-halopyridine. The reaction conditions would likely require a base to deprotonate the thiourea, enhancing its nucleophilicity, and a suitable solvent to facilitate the reaction. The choice of halogen on the pyridine ring (e.g., chloro, bromo) and the specific reaction conditions (temperature, catalyst) would be crucial in determining the reaction's efficiency and yield.

Reaction of 2-chloronicotinonitrile with Thioureas

Another established route involves the use of activated pyridine derivatives, such as 2-chloronicotinonitrile. The presence of the electron-withdrawing nitrile group at the 3-position of the pyridine ring activates the 2-position towards nucleophilic attack. In this context, a thiourea derivative, such as N-phenylthiourea, could act as the nucleophile.

The reaction would proceed by the displacement of the chloride ion from the pyridine ring by one of the nitrogen atoms of the thiourea. This pathway offers a regioselective method for the introduction of the thiourea moiety onto the pyridine ring. The specific conditions for this reaction, including the choice of solvent and the potential need for a catalyst or base, would need to be optimized to achieve a high yield of the desired product.

Reaction of Aminopyridines with Phenyl Isothiocyanate

The most direct and widely employed method for the synthesis of this compound is the reaction of 2-aminopyridine (B139424) with phenyl isothiocyanate. This reaction is a classic example of the formation of a thiourea from an amine and an isothiocyanate. The lone pair of electrons on the nitrogen atom of the amino group of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group of phenyl isothiocyanate.

This reaction is typically carried out in an inert solvent, such as ethanol (B145695), and often proceeds readily at room temperature or with gentle heating. The product, this compound, usually precipitates from the reaction mixture upon cooling and can be isolated in high purity by simple filtration and washing.

| Reactants | Solvent | Conditions | Yield (%) | Reference |

| 2-Aminopyridine, Phenyl isothiocyanate | Ethanol | Reflux | Not specified | researchgate.net |

| 4/6-substituted 2-Aminobenzothiazoles, Phenyl isothiocyanate | Ethanol | Reflux | Not specified | researchgate.net |

Advanced Synthetic Strategies and Optimization

Beyond the established routes, contemporary organic synthesis focuses on developing more sophisticated and efficient methodologies. These include the development of asymmetric syntheses to produce chiral molecules and the systematic optimization of reaction conditions to maximize yield and purity.

Asymmetric Synthesis Approaches

The development of asymmetric methods for the synthesis of chiral thiourea derivatives has been an area of intense research, primarily driven by their successful application as organocatalysts in a wide range of stereoselective transformations. While this compound itself is not chiral, the principles of asymmetric synthesis can be applied to create chiral analogues by introducing stereocenters into either the phenyl or pyridyl moieties, or by creating atropisomers if rotation around the C-N bonds is restricted.

One common strategy involves the use of a chiral amine or a chiral isothiocyanate as a starting material. For instance, if a chiral aminopyridine derivative were used in the reaction with phenyl isothiocyanate, a chiral thiourea would be produced. Alternatively, bifunctional thiourea catalysts, which incorporate a chiral scaffold and a thiourea moiety, are widely used to induce enantioselectivity in various reactions. The design and synthesis of such catalysts often rely on the foundational reactions of thiourea formation.

Optimization of Reaction Conditions for Yield and Purity

The efficiency of any synthetic protocol is a critical factor, and significant effort is often dedicated to optimizing reaction conditions to maximize the yield and purity of the target compound. For the synthesis of N-aryl-N'-pyridylthioureas, several parameters can be systematically varied and studied.

Solvent Effects: The choice of solvent can have a profound impact on the reaction rate and yield. Solvents are selected based on their ability to dissolve the reactants, their polarity, and their boiling point. For the reaction of 2-aminopyridine and phenyl isothiocyanate, polar protic solvents like ethanol are commonly used. However, exploring a range of solvents, from non-polar aprotic to polar aprotic, could lead to improved results.

Catalyst and Additive Effects: While the reaction between an amine and an isothiocyanate often proceeds without a catalyst, the use of a base or an acid catalyst can sometimes accelerate the reaction. For instance, a mild base could be used to deprotonate the amine, increasing its nucleophilicity. The addition of Lewis acids could also be explored to activate the isothiocyanate.

Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures generally lead to faster reaction rates, but can also lead to the formation of side products and decomposition of the desired compound. A systematic study of the temperature profile of the reaction can identify the optimal balance between reaction rate and product purity. Similarly, monitoring the reaction progress over time allows for the determination of the point at which the reaction has reached completion, avoiding unnecessarily long reaction times that could lead to degradation.

Recent studies on the synthesis of N-acyl thiourea derivatives have shown that the use of phase-transfer catalysts can improve the reaction speed and yield in heterogeneous reaction systems. Such advanced optimization techniques could potentially be applied to the synthesis of this compound to enhance its production efficiency.

Green Chemistry Approaches in Thiourea Synthesis

In response to growing environmental concerns, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds, including thiourea derivatives. mdpi.com These approaches aim to reduce or eliminate the use and generation of hazardous substances by focusing on aspects such as the use of benign solvents, alternative energy sources, and catalyst-free conditions. researchgate.netunibo.it

Several innovative and environmentally friendly strategies have been developed for synthesizing the thiourea scaffold. These methods often lead to higher yields, shorter reaction times, and simpler purification processes compared to traditional techniques. ukm.my

Solvent-Free and Catalyst-Free Synthesis: A significant advancement in the green synthesis of thioureas involves conducting reactions under solvent- and catalyst-free conditions. This approach minimizes waste and avoids the use of often toxic and expensive solvents and catalysts. researchgate.net For instance, the synthesis of certain thiourea derivatives has been achieved by simply mixing the appropriate amines and isothiocyanates, sometimes with gentle heating, to yield the desired products in high purity and quantity. researchgate.net

Use of Green Solvents: When a solvent is necessary, the focus shifts to using environmentally benign options. Water is a highly desirable green solvent for its safety, availability, and low environmental impact. nih.gov Research has demonstrated the successful synthesis of capsaicin (B1668287) derivatives with a thiourea structure using water as the solvent, achieving excellent yields without the need for chromatographic purification. mdpi.comnih.gov Another promising green solvent is Cyrene, which has been used as a viable alternative to traditional solvents like THF for the one-pot synthesis of nitro N,N'-diaryl thioureas, resulting in nearly quantitative yields. nih.gov Deep eutectic solvents (DES) are also emerging as effective and reusable reaction media. A system using choline (B1196258) chloride/tin(II) chloride has been shown to act as both a green catalyst and a reaction medium for preparing monosubstituted thioureas, with the DES being recoverable for multiple cycles without significant loss of activity. rsc.org

Alternative Energy Sources: The use of alternative energy sources like microwave irradiation and ultrasound has become a cornerstone of green organic synthesis. semanticscholar.org

Microwave-Assisted Synthesis: Microwave heating offers rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and improve product yields. ukm.myresearchgate.net This technique has been successfully applied to the one-pot, solvent-free synthesis of various heterocyclic compounds containing the thiourea moiety, demonstrating high efficiency. researchgate.net For example, the synthesis of 1-(naphthalene-1-yl)-3-(tolyl)thiourea isomers via microwave irradiation resulted in yields of 82-89% in a significantly reduced timeframe compared to conventional reflux heating. ukm.my

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides mechanical energy to the reaction mixture, promoting faster and more efficient reactions at milder conditions. researchgate.netnih.gov This method has been effectively used to synthesize asymmetrically substituted bis-thioureas and N-naphthoyl thioureas. researchgate.netacs.org The protocol is noted for its mild conditions, quantitative yields across a broad range of substrates, and operational simplicity. researchgate.netacs.org

These green methodologies represent a sustainable and efficient path for the synthesis of the broader family of thiourea derivatives.

Interactive Data Table: Research Findings in Green Synthesis of Thiourea Derivatives

| Method | Key Reagents/Solvent | Conditions | Yield | Benefits | Source |

| Solvent & Catalyst-Free | Amines, Isothiocyanates | Stirring for 10 min | 92.0 - 93.5% | Environmentally friendly, simple procedure. | researchgate.net |

| Green Solvent (Cyrene) | Nitroanilines, Isothiocyanates | One-pot method | Quantitative | Viable green alternative to THF. | nih.gov |

| Green Solvent (Water) | Vanilylamine hydrochloride, Isothiocyanates | Room temp, 12h | up to 99% | Avoids toxic solvents, no chromatography needed. | nih.gov |

| Deep Eutectic Solvent | Amines, Thiourea | Choline chloride/tin(II) chloride | Moderate to Excellent | Reusable solvent/catalyst system. | rsc.org |

| Microwave Irradiation | Naphthyl isothiocyanate, Toluidine | Dichloromethane | 82 - 89% | Reduced reaction time, high efficiency. | ukm.my |

| Ultrasonic Irradiation | Diamines, Isothiocyanates | Mild conditions | Quantitative | Sustainable energy source, broad substrate scope. | researchgate.net |

Coordination Chemistry of 1 Phenyl 3 2 Pyridyl 2 Thiourea

Ligand Properties and Coordination Modes

The unique structural features of 1-Phenyl-3-(2-pyridyl)-2-thiourea dictate its behavior as a ligand in metal complexes. The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for a variety of coordination modes, making it a versatile building block in coordination chemistry. researchgate.nettandfonline.com

Thiourea (B124793) and its derivatives are well-established ligands in coordination chemistry due to their ability to coordinate with a wide range of metal ions. researchgate.netmdpi.com The thiourea core, -NH-C(S)-NH-, can coordinate to metal centers in several ways:

Monodentate Coordination: Typically, thioureas coordinate as neutral monodentate ligands through the sulfur atom. tandfonline.commdpi.com They can also coordinate as anionic monodentate ligands. mdpi.com

Bidentate Chelation: Thioureas can also act as bidentate ligands, coordinating through both the sulfur and one of the nitrogen atoms to form a four-membered chelate ring. tandfonline.commdpi.com

Bridging Ligand: In some instances, the thiourea moiety can bridge two metal centers. mdpi.com

The versatility of the thiourea group allows it to act as a neutral ligand, a monoanion, or a dianion, further expanding its coordination possibilities. researchgate.nettandfonline.com

The electronic properties of the phenyl and pyridyl rings can also influence the electron density on the sulfur and nitrogen donor atoms, thereby affecting the strength of the metal-ligand bonds. Furthermore, the steric bulk of these groups can influence the geometry of the resulting metal complexes. In some crystal structures of related compounds, π-π stacking interactions involving these aromatic rings have been observed, contributing to the stability of the solid-state structure. akademisains.gov.myconicet.gov.ar

The presence of both a soft sulfur donor atom and hard nitrogen donor atoms within the this compound molecule makes it a particularly interesting ligand. researchgate.nettandfonline.com According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, soft metal ions will preferentially coordinate to the soft sulfur atom, while hard metal ions will favor the hard nitrogen atoms.

This dual-donor nature allows for a range of coordination behaviors:

S-Monodentate: Coordination occurs solely through the sulfur atom.

N,S-Bidentate: The ligand chelates to a metal center via the pyridyl nitrogen and the thiourea sulfur atom. tandfonline.com This is a common coordination mode for this ligand.

Bridging Coordination: The ligand can bridge two metal centers, with the sulfur atom coordinating to both.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.

Metal Complexation Studies

The versatile coordinating ability of this compound has led to the synthesis and characterization of a variety of metal complexes.

Metal complexes of this compound are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. researchgate.netresearchgate.net The resulting complexes can be characterized by a range of analytical techniques:

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S and N-H bonds upon coordination provide evidence of metal-ligand bond formation. A shift to lower frequency of the C=S stretching vibration is indicative of coordination through the sulfur atom. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the complexes in solution. Shifts in the resonances of the protons and carbons near the donor atoms can indicate coordination. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the metal center and the nature of the metal-ligand bonding.

X-ray Crystallography: Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of the metal complexes in the solid state, including bond lengths, bond angles, and coordination geometry. researchgate.net

Elemental Analysis and Mass Spectrometry: These techniques are used to confirm the stoichiometry and composition of the synthesized complexes. researchgate.net

Copper(I) has a strong affinity for soft donor ligands like the sulfur atom of the thiourea moiety. Consequently, a number of copper(I) complexes with this compound have been synthesized and studied. tandfonline.comresearchgate.netacs.orgresearchgate.net

In the presence of halides, copper(I) can form both dimeric and polymeric complexes with this ligand. For example, dinuclear complexes with the general formula [Cu₂(μ-X)₂L₂] (where X = Cl, Br and L = this compound) have been reported. tandfonline.com In these complexes, the halide ions act as bridging ligands between the two copper(I) centers, and the thiourea ligand coordinates to each copper ion in a bidentate fashion through the pyridyl nitrogen and the thiourea sulfur.

Additionally, coordination polymers of the type [Cu(L)Br]n have been synthesized, where the copper atoms are connected through alternating thione and bromide bridges. researchgate.net Mononuclear complexes of the type [CuL(PPh₃)₂]X have also been isolated, where PPh₃ is triphenylphosphine. tandfonline.com

A study of copper(I) bromide complexes with 1-phenyl-3-(pyridin-2-yl)thiourea revealed the formation of both a coordination polymer, [Cu(Stu(Py)NH)Br]n, and a dinuclear complex, [Cu₂(Stu(Py)NH)₂Br₂(MeCN)₂]. researchgate.net In the dinuclear complex, the thiourea ligand coordinates to the copper(I) center through the sulfur atom. researchgate.net

The structural diversity of these copper(I) complexes highlights the flexible coordination behavior of this compound.

Copper(I) Complexes of this compound

Coordination Polymers [Cu(StuNH)Br]n and [Cu(Stu(Py)NH)Br]n

The reaction of 1-phenyl-3-(pyridin-2-yl)thiourea (designated as L2 in some studies) with copper(II) bromide can lead to the formation of coordination polymers. researchgate.net In these structures, the copper(II) is reduced to copper(I). researchgate.net For the complex [Cu(Stu(Py)NH)Br]n (referred to as C4), the structure consists of infinite chains. researchgate.net These chains are built from alternating thione and bromide bridges that connect the copper(I) centers. researchgate.net

Dinuclear Complexes [Cu2(StuNH)4Br2] and [Cu2(Stu(Py)NH)2Br2(MeCN)2]

Dinuclear copper complexes featuring this compound showcase the ligand's bridging capabilities. The complex [Cu2(Stu(Py)NH)2Br2(MeCN)2] (referred to as C5) is a dinuclear species where the thiourea ligands are coordinated to the copper(I) centers. researchgate.net This particular structure is formed through the reduction of CuBr2. researchgate.net The resulting dinuclear complexes can feature bridging thione groups. researchgate.net The reaction system involving N-benzoyl-N'-(2-pyridyl)thiourea and CuCl2 has also been shown to produce a bis-sulfur-bridged copper(II) dinuclear complex, {[CuLCl2]2}. psu.edu

Hexanuclear Complexes [Cu6(StuN)6]

Remarkably, this compound can facilitate the assembly of high-nuclearity clusters. A notable example is the hexanuclear copper(I) complex, [Cu6(StuN)6] (referred to as C3). researchgate.net This complex is synthesized through the deprotonation of an amine group on the ligand. researchgate.net The absence of halides in the reaction mixture and the linking effect of the deprotonated ligand lead to the formation of a bridge between two trinuclear ring systems, resulting in the hexanuclear structure. researchgate.net The core of these types of clusters can adopt a distorted octahedral geometry. nii.ac.jp The electronic structure of such hexanuclear species is influenced by the surrounding ligands. researchgate.net

Other Transition Metal Complexes (e.g., Cobalt, Nickel, Platinum, Palladium, Ruthenium, Zinc, Iron)

The coordination chemistry of this compound extends beyond copper to a variety of other transition metals, demonstrating its versatility as a ligand.

Palladium(II) and Platinum(II): This ligand readily forms complexes with Pd(II) and Pt(II). nih.govresearchgate.net For instance, new Pd(II) complexes with 1-allyl-3-(2-pyridyl)thiourea have been synthesized and characterized. researchgate.net In these complexes, the ligand typically coordinates in a bidentate chelating mode through the sulfur atom of the thiourea group and the pyridine (B92270) nitrogen atom. researchgate.net X-ray diffraction studies of platinum complexes have shown square-planar coordination geometries. nih.gov

Ruthenium(II): Cationic Ru(II) complexes have been synthesized using this compound and its derivatives. researchgate.net These complexes, with the general formula [(Cp/Ind)Ru(к²(NS)-L)(PPh3)]PF6, have been fully characterized by various spectroscopic methods. researchgate.net

Cobalt(II), Nickel(II), and Zinc(II): Thiourea derivatives can form stable complexes with Co(II), Ni(II), and Zn(II). chemrevlett.comresearchgate.net Spectroscopic data suggest the formation of tetrahedral geometries for Co(II) and Ni(II) complexes and square planar for Cu(II) complexes. rsc.org

Iron(II)/(III): Iron complexes with N,N'-di(2-)pyridyl thiourea have been studied using Mössbauer and other spectroscopic techniques, indicating the formation of stable coordination compounds. acs.org

Structural Analysis of Coordination Compounds

The definitive structures and coordination modes of the metal complexes of this compound are established through a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure of these complexes in the solid state. hud.ac.ukukm.my

For the hexanuclear copper(I) complex [Cu6(C5H4NS)6], X-ray analysis revealed a distorted octahedral core of six copper atoms, with Cu-Cu distances ranging from 2.795(1) to 3.160(1) Å. nii.ac.jp Each copper atom exhibits a trigonal geometry, being coordinated by two thiolate sulfur atoms and one pyridine nitrogen atom. nii.ac.jp

The crystal structures of dinuclear copper complexes have also been determined, confirming the bridging nature of the thiourea ligands or halide ions. psu.edu

For ruthenium(II) complexes such as [(Cp)Ru(к²(NS)-L1)(PPh3)]PF6 (where L1 is 1-phenyl-3-(2-pyridyl)thiourea), X-ray diffraction established the molecular structure. researchgate.net

The structures of various other transition metal complexes, including those of palladium and platinum, have been confirmed by this technique, often revealing square-planar geometries. nih.govhud.ac.uk

| Complex | Crystal System | Space Group | Key Features | Reference |

| [Cu6(C5H4NS)6] | Monoclinic | P2₁/n | Distorted octahedral Cu₆ core; trigonal copper geometry (S₂N coordination) | nii.ac.jp |

| [Cu2(H2L1)2(Cl)2] | - | - | Dinuclear metallacyclic units with bridging ligands | researchgate.net |

| [Pd(C9H11N3S)Cl2] | - | - | Bidentate N,S chelation | researchgate.net |

| [(Cp)Ru(L1)(PPh3)]PF6 | - | - | Established molecular structure with bidentate ligand | researchgate.net |

Spectroscopic Characterization of Metal Complexes (e.g., IR, NMR)

Spectroscopic methods are crucial for characterizing the coordination of this compound to metal ions, especially for confirming the binding mode in solution and solid states.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode of the thiourea ligand. chemrevlett.com Changes in the vibrational frequencies of the C=S and pyridine ring C=N groups upon complexation indicate their involvement in bonding. A shift in the C=S stretching band is a strong indicator of sulfur coordination. mdpi.com Comparison of the IR spectra of the free ligand and its metal complexes helps in elucidating the bonding. chemrevlett.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying the structures of these complexes in solution. researchgate.net

In the ¹H NMR spectra of palladium(II) complexes, the signals for the protons in the 6-, 4-, and 3-positions of the pyridine ring and the thiourea NH proton are most sensitive to complexation, indicating their proximity to the metal center. researchgate.net

For diamagnetic complexes, such as those of Ru(II), detailed structural information can be obtained from ¹H, ¹³C, and ³¹P NMR studies. researchgate.netuu.nl

The ¹³C NMR spectra also provide evidence of coordination; a downfield shift of the thiocarbonyl carbon signal suggests a decrease in electron density upon coordination through the sulfur atom. mdpi.com

| Spectroscopic Technique | Key Observations Upon Complexation | Interpretation | Reference |

| IR Spectroscopy | Shift in ν(C=S) and ν(C=N) bands | Coordination through sulfur and pyridine nitrogen | researchgate.netmdpi.com |

| ¹H NMR Spectroscopy | Shifts in pyridine and N-H proton signals | Involvement of pyridine ring and thiourea group in coordination | researchgate.net |

| ¹³C NMR Spectroscopy | Downfield shift of thiocarbonyl carbon signal | Coordination via the sulfur atom | mdpi.com |

Theoretical and Computational Investigations of 1 Phenyl 3 2 Pyridyl 2 Thiourea

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of thiourea (B124793) derivatives. By modeling the electron density, DFT allows for accurate predictions of molecular geometries, electronic structures, and reactivity indices, offering a computational lens to complement experimental findings. tandfonline.comresearchgate.netacs.org

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 1-Phenyl-3-(2-pyridyl)-2-thiourea. These geometry optimization studies typically show that the thiourea backbone (N-C(S)-N) is nearly planar. acs.org The phenyl and pyridyl rings are twisted with respect to this plane, and the specific dihedral angles are influenced by intramolecular hydrogen bonding and steric effects. For instance, an intramolecular hydrogen bond often forms between one of the thiourea N-H protons and the nitrogen atom of the pyridyl ring. wikipedia.org

Computational studies on analogous N-aryl and N,N'-diaryl thioureas reveal key structural parameters. The C=S bond length is typically calculated to be around 1.679 Å, while C-N bond lengths within the thiourea core are in the range of 1.362 to 1.414 Å. scispace.com These values, obtained from methods like B3LYP with a DEF2–TZVP basis set, provide a reliable representation of the molecular framework. researchgate.net Electronic properties such as the dipole moment are also calculated to understand the molecule's polarity and its interaction with solvents and biological targets. researchgate.net

Below is a table summarizing typical bond lengths and angles for a thiourea derivative, as determined by DFT calculations.

| Parameter | Typical Calculated Value |

| C=S Bond Length | 1.67 - 1.69 Å |

| C-N (Thiourea) Bond Length | 1.36 - 1.41 Å |

| N-H Bond Length | ~1.01 Å |

| C-N-C Bond Angle | 120° - 125° |

| N-C-S Bond Angle | 118° - 122° |

Note: These are representative values from DFT studies on similar thiourea derivatives and may vary slightly for the specific title compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com

For thiourea derivatives, DFT calculations show that the HOMO is often localized over the sulfur atom and the phenyl ring, indicating these are the primary sites for electrophilic attack. The LUMO is typically distributed over the pyridyl ring and the C=S bond, suggesting these regions are susceptible to nucleophilic attack. researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. wikipedia.orgirjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. wikipedia.org For various thiourea derivatives, calculated HOMO-LUMO gaps typically fall in the range of 2.7 to 4.6 eV. scispace.commdpi.com

| Orbital | Typical Energy Range (eV) | Description |

| HOMO | -5.8 to -6.3 | Electron-donating ability; localized on sulfur and phenyl ring. |

| LUMO | -1.2 to -1.8 | Electron-accepting ability; localized on pyridyl ring and thiocarbonyl. |

| ΔE (Gap) | 2.7 to 4.6 | Indicator of chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich or electron-poor. wolfram.comdeeporigin.com These maps are invaluable for predicting how a molecule will interact with other charged species, such as substrates or biological receptors. deeporigin.comproteopedia.org

In a typical MEP map of a this compound analogue, the most negative potential (often colored red) is concentrated around the sulfur atom of the thiocarbonyl group and the nitrogen atom of the pyridyl ring. researchgate.netresearchgate.net These regions are the most likely sites for electrophilic attack or hydrogen bond donation. The areas of positive potential (colored blue) are generally found around the N-H protons of the thiourea group, indicating their acidic nature and ability to act as hydrogen bond donors. scispace.comresearchgate.net The phenyl ring typically shows a region of neutral or slightly negative potential. researchgate.net

The data from FMO and MEP analyses are used to calculate global reactivity descriptors, which quantify the reactivity and stability of the molecule. These quantum chemical parameters are derived from the HOMO and LUMO energy values. researchgate.netasianpubs.org

Key reactivity descriptors include:

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2, it measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard" and less reactive. irjweb.com

Chemical Potential (μ): Calculated as (EHOMO + ELUMO) / 2, it describes the tendency of electrons to escape from the system. researchgate.net

Electronegativity (χ): The negative of the chemical potential (-μ), it measures the power of an atom or group to attract electrons. irjweb.com

Electrophilicity Index (ω): Calculated as μ² / 2η, it quantifies the ability of a molecule to accept electrons. Thiourea derivatives often exhibit high electrophilicity index values, indicating significant bioactivity. scispace.com

A high chemical hardness and a large HOMO-LUMO gap are indicative of the high stability of the this compound molecule. irjweb.com

| Descriptor | Formula | Significance | Typical Value Range (eV) |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. | 5.8 - 7.3 |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. | 1.2 - 4.6 |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer. | 1.3 - 2.3 |

| Electrophilicity Index (ω) | μ² / 2η | Electron-accepting capacity. | > 10 |

Quantum Chemical Calculations

Beyond static properties, quantum chemical calculations are instrumental in elucidating the dynamic behavior of molecules, particularly in the context of reaction mechanisms. These calculations can map out potential energy surfaces, identify transition states, and determine the feasibility of different reaction pathways.

Quantum chemical calculations have been used to explore potential reaction mechanisms involving thiourea derivatives, including Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Hydrogen Atom Transfer (HAT): The N-H protons of the thiourea moiety are acidic and can participate in HAT reactions. Theoretical studies can calculate the Bond Dissociation Enthalpy (BDE) for these N-H bonds to predict the ease of hydrogen abstraction. researchgate.net Computational models have investigated the thiol-thione tautomerism in thiourea, a process involving hydrogen transfer. These studies reveal a very high energy barrier for the transformation, suggesting that at low temperatures, the process can only occur via quantum tunneling. rsc.orgchemistryworld.com The catalytic activity of thioureas in transfer hydrogenation reactions also points to their ability to facilitate hydrogen transfer steps. researchgate.net

Single Electron Transfer (SET): Thiourea derivatives can also engage in SET processes. Recent computational and experimental work has shown that deprotonated diphenylthiourea can act as a potent photocatalyst, initiating reactions through a single electron transfer to a substrate under blue light irradiation. rsc.orgrsc.org DFT calculations can model the redox potentials and the electronic changes that occur upon deprotonation and excitation to determine the feasibility of such SET pathways. rsc.org The generation of a thiouronyl anion creates a species with a high-energy HOMO, making it a strong electron donor capable of reducing substrates and generating radical intermediates. rsc.org

Calculation of Rate Constants

The calculation of reaction rate constants is a fundamental aspect of computational chemistry, providing quantitative predictions of a compound's reactivity. Theoretical methods, such as Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory, are employed to determine the kinetics of chemical reactions. These calculations are typically performed in conjunction with quantum mechanical methods like Density Functional Theory (DFT) to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

For instance, a computational study on the gas-phase reaction between phenyl and amino radicals utilized CCSD(T)//B3LYP/6-311++G(3df,2p) calculations to investigate the potential energy surface. nih.gov The rate constants were then predicted using TST and RRKM/Master Equation (ME) theory to account for pressure dependence. nih.gov This level of theoretical investigation allows for the determination of temperature and pressure-dependent rate coefficients, which can be expressed in the modified Arrhenius form. nih.gov While specific rate constant calculations for this compound are not documented, these established methodologies could be applied to understand its reaction kinetics in various chemical processes.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, including conformational changes, diffusion, and interactions with other molecules or surfaces. These simulations are particularly valuable for understanding complex processes that are difficult to observe experimentally.

In the context of thiourea derivatives, MD simulations have been employed to investigate their performance as corrosion inhibitors. nih.gov These simulations can model the adsorption of inhibitor molecules on a metal surface in an aqueous environment, taking into account factors like solvent, temperature, and surface coverage. nih.gov Such studies offer atomic-level insights into the formation of protective films and the stability of the inhibitor-metal interface. sciopen.com

The adsorption of molecules onto surfaces is a critical aspect of many applications, including catalysis, sensing, and corrosion inhibition. MD simulations, often combined with quantum chemical calculations, are instrumental in elucidating the mechanisms of adsorption. These studies can reveal the orientation of the adsorbed molecules, the nature of the interactions with the surface, and the energetics of the adsorption process.

For thiourea derivatives acting as corrosion inhibitors, computational studies have shown that their effectiveness is largely due to their ability to adsorb onto metal surfaces, forming a protective barrier. researchgate.net The adsorption mechanism can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding). Quantum chemical calculations can identify the active sites in the molecule responsible for adsorption, which often include heteroatoms like nitrogen and sulfur due to their lone pairs of electrons. researchgate.net MD simulations can then illustrate the dynamic process of adsorption and the arrangement of the inhibitor molecules on the surface. For example, studies on pyridine (B92270) derivatives have shown that they can be chemically adsorbed onto a mild steel surface through donor-acceptor interactions between the heteroatoms and the vacant d-orbitals of the iron atoms. mdpi.com

The behavior of a molecule is significantly influenced by its interactions with surrounding molecules, including solvent molecules and other solute molecules. These intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in determining the solubility, stability, and reactivity of a compound. MD simulations are well-suited to study these interactions and the effects of solvation.

In the case of pyridyl thiourea derivatives, both intramolecular and intermolecular hydrogen bonding have been observed in crystal structures. nih.gov For instance, the pyridine nitrogen can form an intramolecular hydrogen bond with an N-H group of the thiourea moiety, influencing the molecule's conformation. nih.gov Additionally, intermolecular hydrogen bonds, such as N-H···S interactions, can lead to the formation of extended networks that stabilize the crystal packing. nih.gov MD simulations can further explore these interactions in the solution phase, providing insights into how the solvent affects the conformational preferences and intermolecular associations of the compound.

Computational Chemistry in Material Science Applications

Computational chemistry has become an indispensable tool in material science for designing and understanding the properties of new materials. Methods like DFT and MD simulations are used to predict the electronic, mechanical, and chemical properties of materials, guiding experimental efforts and accelerating the development of novel technologies.

In the context of thiourea derivatives, computational studies have been pivotal in exploring their potential as corrosion inhibitors for metals like mild steel. nih.govdntb.gov.ua These studies help in understanding the relationship between the molecular structure of the inhibitor and its performance. Quantum chemical calculations can provide descriptors such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap (ΔE), and the dipole moment (μ), which are correlated with the inhibition efficiency. nih.gov

A key aspect of developing effective corrosion inhibitors is understanding the strength of their adsorption onto the metal surface. Computational methods can be used to calculate the adsorption energy, which is a measure of the interaction strength between the inhibitor molecule and the surface. A higher adsorption energy generally indicates a more stable and effective protective film.

The inhibition efficiency (IE) is a measure of how well an inhibitor prevents corrosion and is often determined experimentally. Computational studies aim to correlate calculated parameters, such as adsorption energies and quantum chemical descriptors, with experimentally determined inhibition efficiencies. For many thiourea derivatives, a strong correlation has been found between their molecular properties and their ability to inhibit corrosion. The presence of aromatic rings and heteroatoms in the molecular structure generally enhances the adsorption and, consequently, the inhibition efficiency. acs.org

Below is a table of inhibition efficiencies for several thiourea derivatives, demonstrating their effectiveness as corrosion inhibitors for mild steel in acidic environments.

| Compound | Concentration (M) | Temperature (°C) | Inhibition Efficiency (%) |

| N-phenylthiourea | - | - | 94.95 |

| 1-phenyl-2-thiourea (PTU) | 5 x 10⁻³ | 60 | 98.96 |

| 1,3-diisopropyl-2-thiourea (ITU) | 5 x 10⁻³ | 60 | 92.65 |

| N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea (NPPTT) | 0.5 x 10⁻³ | 30 | 93.9 |

Biological Activities and Mechanistic Research

Antimicrobial Properties

Thiourea (B124793) derivatives are recognized for their potential to combat various microbial pathogens. The inclusion of aromatic and heteroaromatic rings, such as phenyl and pyridyl groups, can modulate this activity, leading to compounds with significant inhibitory effects against bacteria.

Potential as an Anti-Tuberculosis Agent

The global health challenge posed by tuberculosis, particularly multidrug-resistant strains, necessitates the discovery of novel therapeutic agents. Phenylthiourea (B91264) derivatives have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis.

Research has identified phenylthiourea analogues with excellent potency against intracellular M. tuberculosis. nih.gov For instance, certain derivatives have demonstrated 50% inhibitory concentrations (IC50) as low as 0.3 µM and 0.4 µM against bacteria residing within macrophages. nih.gov Structure-activity relationship (SAR) studies reveal that the thiourea functional group is crucial for this activity. The presence of an electron-rich phenyl ring is a common feature among the most active asymmetrical thiourea analogues. nih.gov For example, a derivative featuring a 4-ethoxyphenyl group showed an IC50 of 10 µM, whereas its analogue lacking the ethoxy group was inactive. nih.gov

Furthermore, hybrid molecules incorporating the phenylthiourea structure with other pharmacophores have shown remarkable efficacy. A series of isonicotinyl hydrazones, which combined a phenylthiourea moiety with an isonicotinyl group (related to the anti-TB drug isoniazid), were tested against M. tuberculosis H37Rv and isoniazid-resistant strains. nih.gov The compound 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea was identified as a highly potent agent, with a minimum inhibitory concentration (MIC) of 0.49 µM against both strains. nih.gov This potency was significantly higher than that of isoniazid (B1672263) against the resistant strain. nih.gov

| Compound | Activity against Intracellular M. tuberculosis (IC50, µM) | Activity against Extracellular M. tuberculosis (IC50, µM) | Reference |

|---|---|---|---|

| Phenylthiourea Analog 1 | 0.40 | >20 | nih.gov |

| Phenylthiourea Analog 2 | 0.30 | 9.5 | nih.gov |

| 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea | 0.49 (MIC) | Not Reported | nih.gov |

| Arylthiourea Derivative | 0.09 µg/ml (MIC) | Not Reported | researchgate.net |

Activity Against Various Bacterial Strains

Beyond their antimycobacterial effects, thiourea derivatives have demonstrated a broad spectrum of antibacterial activity. The structural characteristics of these compounds, including the nature and position of substituents on the phenyl ring, play a vital role in their efficacy and spectrum of action.

Studies have shown that some novel thiourea derivatives are particularly effective against Gram-positive bacteria. One such derivative, designated TD4, exhibited potent activity against multiple strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with MIC values ranging from 2 to 16 µg/mL. nih.gov TD4 was also effective against Staphylococcus epidermidis and Enterococcus faecalis. nih.gov However, its activity against Gram-negative bacteria was not significant, suggesting a selective mechanism of action possibly related to differences in bacterial cell wall structure. nih.gov

The introduction of specific chemical groups can enhance antibacterial potency. For example, the presence of a trifluoromethyl moiety on the phenyl ring of carbohydrate-derived thioureas was found to promote inhibitory action. japsonline.com One such compound displayed potent activity against the Gram-negative species Klebsiella pneumoniae, Escherichia coli, and Salmonella typhi, as well as the Gram-positive Micrococcus luteus. japsonline.com Another study on 1-(3-aminophenyl)-3-ethylthiourea reported potent activity against S. aureus, E. coli, and S. aeruginosa. seejph.com

| Compound Class/Derivative | Bacterial Strain(s) | Activity (MIC or Observation) | Reference |

|---|---|---|---|

| Thiourea Derivative TD4 | S. aureus (MRSA), S. epidermidis, E. faecalis | 2–16 µg/mL | nih.gov |

| Carbohydrate-derived thiourea (with trifluoromethyl group) | K. pneumoniae, E. coli, S. typhi, M. luteus | Potent activity observed | japsonline.com |

| 1-(3-aminophenyl)-3-ethylthiourea | S. aureus, E. coli, S. aeruginosa | Potent activity observed | seejph.com |

| 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea derivatives | S. aureus, B. subtilis, E. coli, S. typhi, K. pneumoniae, P. aeruginosa | Remarkably active | connectjournals.com |

Antioxidant Activity

Thiourea and its derivatives are known to act as scavengers of reactive oxygen species (ROS), which are implicated in numerous pathological conditions. The antioxidant capacity of 1-Phenyl-3-(2-pyridyl)-2-thiourea is attributed to its specific chemical structure, which allows it to neutralize free radicals through distinct mechanisms.

Mechanisms of Antioxidant Action (HAT, SET)

The primary mechanisms by which thiourea derivatives exert their antioxidant effects are the Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) pathways.

In the HAT mechanism , the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. This process is generally considered to be a key pathway for the radical-scavenging activity of thioureas. hueuni.edu.vn Computational studies on the reaction between this compound (PPTU) and the hydroperoxyl radical (HOO•) have shown that the reaction proceeds predominantly through the HAT mechanism. researchgate.net Kinetic calculations for other thiourea derivatives, such as 1,3-diphenyl-2-thiourea (DPTU), also support HAT as the preferred mechanism over SET, with the amount of product formed via HAT accounting for over 99.99% of the total. hueuni.edu.vn

The SET mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation from the antioxidant and an anion from the radical. This is often followed by proton transfer (SETPT) to complete the neutralization process. researchgate.net While plausible, quantum chemical calculations suggest that for thiourea derivatives reacting with free radicals like HOO•, the HAT pathway is kinetically more favorable. hueuni.edu.vn

Experimental and Computational Studies of Antioxidant Capacity

The antioxidant potential of this compound has been quantified through both experimental assays and computational modeling.

Experimental studies using 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+) radical scavenging assays have determined the IC50 values for PPTU. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals, was found to be 1.3 × 10⁻³ M for DPPH• and 1.1 × 10⁻³ M for ABTS•+. researchgate.net

For comparison, the IC50 value for N-phenylthiourea against DPPH• was measured at 4.82 x 10⁻⁴ M. researchgate.net Other derivatives, such as 1,3-diphenyl-2-thiourea (DPTU), have shown even greater radical scavenging ability, with IC50 values of 0.710 mM for DPPH• and 0.044 mM for ABTS•+. hueuni.edu.vn These studies highlight that structural variations, such as the nature of the substituents on the nitrogen atoms, significantly influence the antioxidant capacity. Computational calculations corroborate these experimental findings, confirming the ability of these compounds to act as effective free radical scavengers. hueuni.edu.vn

| Compound | DPPH• Scavenging (IC50) | ABTS•+ Scavenging (IC50) | Reference |

|---|---|---|---|

| This compound (PPTU) | 1.3 mM | 1.1 mM | researchgate.net |

| N-phenylthiourea | 0.482 mM | Not Reported | researchgate.net |

| 1,3-diphenyl-2-thiourea (DPTU) | 0.710 mM | 0.044 mM | hueuni.edu.vn |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | 11.0 mM | 2.4 mM | hueuni.edu.vn |

Cytotoxic Activity and Anticancer Potential of Thiourea Derivatives

Thiourea derivatives, including those containing a pyridyl moiety, have been investigated for their potential as anticancer agents. Their cytotoxic activity against various cancer cell lines suggests that these compounds may serve as scaffolds for the development of new chemotherapeutics.

A novel series of 1-aryl-3-(pyridin-2-yl) substituted thioureas demonstrated potent anticancer activity. biointerfaceresearch.com In this series, a specific thiourea derivative exhibited high antitumor activity with IC50 values of 1.3 µM and 0.7 µM against MCF-7 and SkBR3 breast cancer cells, respectively. biointerfaceresearch.com Notably, the thiourea derivatives were found to be more active than their corresponding urea (B33335) analogues. biointerfaceresearch.com

In another study, 1,3-disubstituted thioureas derived from pyridylalkylamines were synthesized and evaluated for their cytotoxic effects. researchgate.net Many of these analogues displayed cytotoxicity against HepG2 (liver cancer) and MOLT-3 (leukemia) cell lines. researchgate.net For example, 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) was identified as the most potent compound against the MOLT-3 cell line, with an IC50 value of 1.62 µM. researchgate.net

Further research into 3-(trifluoromethyl)phenylthiourea (B159877) derivatives has shown high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC50 values often below 10 µM. nih.gov The compound incorporating a 3,4-dichlorophenyl substituent was particularly active, with an IC50 of 1.5 µM against the SW620 cell line. nih.gov Mechanistic studies indicated that these compounds can induce apoptosis, a form of programmed cell death, in cancer cells. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Cytotoxicity (IC50, µM) | Reference |

|---|---|---|---|

| 1-Aryl-3-(pyridin-2-yl) thiourea derivative | MCF-7 (Breast) | 1.3 | biointerfaceresearch.com |

| 1-Aryl-3-(pyridin-2-yl) thiourea derivative | SkBR3 (Breast) | 0.7 | biointerfaceresearch.com |

| 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) | MOLT-3 (Leukemia) | 1.62 | researchgate.net |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Colon) | 1.5 | biointerfaceresearch.comnih.gov |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 9.0 | biointerfaceresearch.com |

Mechanisms of Cytotoxic Action (e.g., Apoptosis, Interleukin-6 Inhibition)

Substituted thiourea derivatives have been identified as possessing significant cytotoxic activity, operating through various cellular mechanisms, including the induction of apoptosis and the modulation of inflammatory cytokines like interleukin-6 (IL-6).

Research into a series of 3-(trifluoromethyl)phenylthiourea analogs has shown that these compounds can be highly cytotoxic against several human cancer cell lines, including colon (SW480, SW620), prostate (PC3), and chronic myelogenous leukemia (K-562) cells. nih.gov Notably, certain derivatives demonstrated greater efficacy and selectivity against cancer cells over normal human keratinocytes (HaCaT) when compared to the conventional chemotherapeutic agent, cisplatin. mdpi.com

The primary mechanisms of this cytotoxic action involve the induction of programmed cell death, or apoptosis. Studies on the most active thiourea compounds revealed a strong pro-apoptotic effect. For instance, one highly active compound induced late-stage apoptosis in 95–99% of colon cancer cells and 73% of K-562 leukemia cells. nih.gov Other analogs also showed considerable apoptosis-inducing properties in leukemia cells, with late apoptosis levels reaching approximately 74%. nih.gov

In addition to triggering apoptosis, these thiourea derivatives act as inhibitors of IL-6 secretion. In studies involving SW480 and SW620 colon carcinoma cells, all tested derivatives significantly decreased the levels of this pro-inflammatory cytokine, with reductions in secretion ranging from 23% to 63%. nih.gov This dual action of inducing apoptosis while simultaneously mitigating pro-inflammatory responses highlights a complex and potent anti-cancer profile.

| Compound Type | Activity | Cell Lines Affected | Observed Effect |

|---|---|---|---|

| 3-(Trifluoromethyl)phenylthiourea Analogs | Pro-apoptotic | Colon Cancer (SW480, SW620), Leukemia (K-562) | Up to 99% of colon cancer cells in late apoptosis. |

| 3-(Trifluoromethyl)phenylthiourea Analogs | IL-6 Inhibition | Colon Cancer (SW480, SW620) | 23-63% decrease in IL-6 secretion. |

Structure-Activity Relationships in Substituted Thioureas

The biological activity of thiourea derivatives is intrinsically linked to their chemical structure, with specific substitutions significantly influencing their cytotoxic potential. Structure-activity relationship (SAR) studies have elucidated several key principles governing their efficacy.

The nature and position of substituents on the phenyl ring are critical. In a series of 3-(trifluoromethyl)phenylthiourea analogs, dihalogenophenyl derivatives were found to be among the most active. mdpi.com For example, a compound featuring a 3,4-dichlorophenyl group displayed the highest cytotoxic activity, with IC₅₀ values ranging from 1.5 to 8.9 µM. nih.gov The positioning of these substituents is also crucial; moving the chloro groups from the 3,4 positions to 2,4 or 2,3 resulted in a progressive decrease in biological potency. mdpi.com Similarly, a trifluoromethyl (CF₃) group at the para-position (position 4) of the phenyl ring conferred greater cytotoxicity than the same group at the ortho-position (position 2). mdpi.com

Another SAR study on a homologous series of N-phenylalkylthioureas demonstrated that the length of the alkyl chain influences toxicity. N-benzylthiourea and N-phenylethylthiourea were non-toxic at 1 mM, whereas N-phenylpropylthiourea and N-phenylbutylthiourea caused significant cell membrane damage, evidenced by lactate (B86563) dehydrogenase (LDH) leakage. nih.gov This toxicity was accompanied by a depletion of intracellular glutathione (B108866) (GSH), suggesting that cytotoxicity is structure-dependent and involves the alkylation of vital cellular components. nih.gov

Broader analyses suggest that the antitumor activity of aryl-substituted thioureas is linked to their hydrophobicity and their capacity for π-π interactions with biological targets like proteins. biointerfaceresearch.com The introduction of a heterocyclic substituent, such as the pyridyl group in this compound, can enhance specificity and the potential for additional hydrogen bonding with target proteins. biointerfaceresearch.com

Enzyme Inhibition Studies

The thiourea scaffold is a recognized pharmacophore that interacts with a variety of enzymes, making it a versatile candidate for inhibitor design.

Urease Inhibition Potential

Thiourea and its derivatives are well-established inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea. This activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Thiourea itself is commonly used as a standard inhibitor in urease activity assays. nih.govmdpi.com

The inhibitory potential of thiourea derivatives is heavily influenced by the substituents on their core structure. The presence of a pyridyl ring, as in this compound, is particularly relevant. Research has shown that derivatives bearing a 3-pyridyl substituent exhibit potent urease inhibitory activity, with one study reporting an IC₅₀ value of 8.43 µM. nih.gov Docking studies have provided a rationale for this activity, indicating that the pyridine (B92270) ring can form hydrogen bonds with key amino acid residues, such as His-222, in the enzyme's active site. researchgate.net The sulfur atom of the thiourea group often coordinates with the nickel ions that are essential for the enzyme's catalytic function. acs.org

| Inhibitor | Target Enzyme | IC₅₀ Value (µM) | Reference Standard (Thiourea) IC₅₀ (µM) |

|---|---|---|---|

| Thiourea derivative with 3-pyridyl substituent | Urease | 8.43 | ~21-23 |

| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one | Urease | 16.13 ± 2.45 | 21.25 ± 0.15 |

| 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one | Urease | 18.75 ± 0.85 | 21.25 ± 0.15 |

Tyrosinase Inhibition and Melanogenesis

Phenylthiourea-containing compounds are potent inhibitors of tyrosinase, the key enzyme responsible for melanin (B1238610) biosynthesis. nih.gov This inhibition forms the basis for their investigation as depigmenting agents for hyperpigmentation disorders.

A close structural analog, 1-Phenyl-3-(2-thiazolyl)-2-thiourea (B87079) (PTTU), has been shown to inhibit melanogenesis through a dual-action mechanism. PTTU directly inhibits the catalytic activity of tyrosinase and also reduces the stability of the tyrosinase protein by accelerating its degradation via the ubiquitin-dependent proteasome pathway. researchgate.net This leads to a dose-dependent decrease in melanin biosynthesis in normal human epidermal melanocytes. researchgate.net

Structural studies on how phenylthiourea (PTU) binds to tyrosinase-related protein 1 (TYRP1), an enzyme involved in melanin synthesis, show that it blocks substrate access to the active site primarily through hydrophobic interactions. nih.gov Unlike some inhibitors, the thiourea group does not directly coordinate with the metal ions in the active site but instead helps to position the molecule to effectively obstruct the entrance. nih.gov N-hydroxy-N'-phenylthiourea analogues have also been shown to be highly active, with one derivative inhibiting mushroom tyrosinase with an IC₅₀ of 0.29 µM and reducing pigment synthesis in cell culture by 78%. nih.gov

α-Glucosidase Inhibitory Action

Thiourea derivatives containing a pyridine ring have demonstrated significant potential as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia, a key concern in type 2 diabetes.

A study of thiourea derivatives based on 3-aminopyridin-2(1H)-ones found that several compounds exhibited high α-glucosidase inhibitory activity. nih.gov One of the most potent compounds, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea, displayed a higher inhibitory activity than the standard drug acarbose (B1664774), with an IC₅₀ value of 9.77 mM compared to 11.96 mM for acarbose. nih.govnih.gov Another related compound, 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea, also showed activity comparable to acarbose with an IC₅₀ of 12.94 mM. nih.govnih.gov These findings highlight that the combination of a phenylthiourea moiety with a pyridine-like structure can be highly effective for α-glucosidase inhibition.

| Compound | Target Enzyme | IC₅₀ Value (mM) |

|---|---|---|

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | α-Glucosidase | 9.77 |

| 1-(6-methyl-2-oxo 4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea | α-Glucosidase | 12.94 |

| Acarbose (Reference Drug) | α-Glucosidase | 11.96 |

Other Enzyme-Targeted Mechanisms (e.g., Dopamine (B1211576) β-Hydroxylase)

Beyond the previously mentioned targets, the 1-phenyl-3-(heterocyclyl)-2-thiourea scaffold is a known inhibitor of other critical enzymes. A prominent example is dopamine β-hydroxylase (DBH), the enzyme that converts dopamine to norepinephrine (B1679862) in the catecholamine biosynthetic pathway. medchemexpress.com

The structural analog 1-phenyl-3-(2-thiazolyl)-2-thiourea (also known as PTTU or U-14,624) is a well-characterized inhibitor of dopamine β-hydroxylase. nih.govresearchgate.net This inhibitory action has been demonstrated in vivo and is a key part of the compound's pharmacological profile. nih.gov Given the high degree of structural similarity between the thiazolyl and pyridyl analogs, it is mechanistically plausible that this compound also targets this enzyme.

Interaction with Biological Targets

The biological effects of this compound are intrinsically linked to its ability to interact with various biological macromolecules. The presence of a phenyl ring, a pyridyl group, and a thiourea moiety in its structure allows for a range of potential non-covalent interactions, which are crucial for its biological activity.

Binding Affinity with Proteins and Enzymes

While extensive quantitative data on the binding affinity of this compound with specific proteins and enzymes is still emerging, research into related thiourea derivatives provides valuable insights. For instance, studies on similar compounds have demonstrated inhibitory activity against various enzymes. One such study on 1-cyclohexyl-3-(pyridin-2-yl) thiourea, a structurally related compound, revealed its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for nerve impulse transmission.

| Compound | Target Enzyme | IC50 (µg/mL) |

|---|---|---|

| 1-cyclohexyl-3-(pyridin-2-yl) thiourea | Acetylcholinesterase (AChE) | 27.05 |

| 1-cyclohexyl-3-(pyridin-2-yl) thiourea | Butyrylcholinesterase (BChE) | 22.60 |

This data for a related compound suggests that this compound may also exhibit inhibitory effects on various enzymes, a hypothesis that warrants further specific investigation. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity, with lower values indicating greater potency.

Molecular Docking Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the potential interactions of this compound at a molecular level.

Research efforts have been directed towards the molecular docking of thiourea derivatives with enzymes from Mycobacterium tuberculosis, the causative agent of tuberculosis. One of the key targets is the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall nih.govnih.gov. The hydrophobic pocket of the InhA enzyme is known to favorably interact with thiourea and thioamide moieties nih.gov.

While specific docking studies for this compound are not yet widely published, the general findings for thiourea derivatives suggest a common binding mechanism. These studies often reveal that the thiourea core forms crucial hydrogen bonds and hydrophobic interactions with the amino acid residues within the active site of the target enzyme.

For example, in docking studies of other thiourea derivatives with InhA, interactions with key residues such as Met98 have been observed, which are similar to the binding of known inhibitors nih.gov. The phenyl and pyridyl rings of this compound would be expected to participate in hydrophobic and pi-stacking interactions within the enzyme's binding pocket, further stabilizing the complex.

| Compound Class | Protein Target | Potential Interacting Residues | Predicted Binding Mode |

|---|---|---|---|

| Thiourea Derivatives | Mycobacterium tuberculosis Enoyl-ACP Reductase (InhA) | Met98, Ser20, and other hydrophobic residues | Hydrogen bonding via thiourea group; hydrophobic interactions with aromatic rings |

Further computational and experimental studies are necessary to elucidate the precise binding mode and affinity of this compound with its specific biological targets. Such research will be pivotal in validating its potential as a therapeutic agent and in the rational design of more potent derivatives.

Applications of 1 Phenyl 3 2 Pyridyl 2 Thiourea Derivatives in Materials Science

Corrosion Inhibition

The economic and safety implications of metal corrosion are substantial, driving extensive research into effective corrosion inhibitors. Organic compounds, particularly those containing heteroatoms and aromatic rings, have shown great promise in this regard. 1-Phenyl-3-(2-pyridyl)-2-thiourea fits this profile, exhibiting remarkable efficacy as a corrosion inhibitor, especially for mild steel in acidic environments.

Effectiveness as a Corrosion Inhibitor for Mild Steel in Acidic Media

Research has consistently demonstrated that this compound (PPTU) is a highly effective corrosion inhibitor for mild steel when subjected to acidic conditions, such as in 1.0 M hydrochloric acid (HCl). acs.orgnih.gov Studies comparing PPTU with a similar compound, 1,3-diphenyl-2-thiourea (DPTU), revealed that PPTU exhibits superior inhibition performance under the same conditions. acs.org At a concentration of 2.0 × 10⁻⁴ M and a temperature of 30°C, PPTU achieved a remarkable corrosion inhibition efficiency of 97.2%. acs.orgnih.govacs.orgresearchgate.netnih.gov This high level of protection is attributed to the molecule's ability to form a protective barrier on the metal surface, effectively blocking the active sites where corrosion would typically occur. acs.orgsemanticscholar.org The inhibition efficiency of PPTU is concentration-dependent, with higher concentrations generally leading to greater protection. acs.org

Table 1: Corrosion Inhibition Efficiencies of PPTU and DPTU at 30°C in 1.0 M HCl

| Inhibitor Concentration (M) | PPTU Inhibition Efficiency (%) | DPTU Inhibition Efficiency (%) |

|---|---|---|

| 2.0 × 10⁻⁴ | 97.2 | 93.1 |

| 1.0 × 10⁻⁴ | 96.6 | 91.5 |

| 5.0 × 10⁻⁵ | 94.1 | 89.9 |

| 1.0 × 10⁻⁵ | 92.6 | 84.9 |

Influence of Heteroatoms on Inhibition Efficiency